molecular formula C13H20O2 B14665551 2-Butyl-1,3-dimethoxy-5-methylbenzene CAS No. 41395-20-4

2-Butyl-1,3-dimethoxy-5-methylbenzene

Cat. No.: B14665551
CAS No.: 41395-20-4
M. Wt: 208.30 g/mol
InChI Key: SRSJHOHVTWICQC-UHFFFAOYSA-N
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Description

2-Butyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, featuring two methoxy groups, a butyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process includes:

    Alkylation: Introduction of the butyl group via Friedel-Crafts alkylation.

    Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.

    Methylation: Addition of the methyl group through similar electrophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of benzoquinones or carboxylic acids.

    Reduction: Formation of alkanes or partially reduced aromatic compounds.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

2-Butyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the production of specialty chemicals and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-dimethoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted products. The butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1,3-dimethoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying electrophilic aromatic substitution and for use in various synthetic applications.

Properties

CAS No.

41395-20-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-butyl-1,3-dimethoxy-5-methylbenzene

InChI

InChI=1S/C13H20O2/c1-5-6-7-11-12(14-3)8-10(2)9-13(11)15-4/h8-9H,5-7H2,1-4H3

InChI Key

SRSJHOHVTWICQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1OC)C)OC

Origin of Product

United States

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